N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide
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Overview
Description
N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide is a complex organic compound with a unique structure that includes a chlorobenzoyl group, an ethyl-substituted thiophene ring, and an iodoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions involving the formation of the thiophene core, followed by the introduction of the ethyl group at the 5-position. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction. Finally, the iodoacetamide moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The iodoacetamide moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide involves its interaction with specific molecular targets. The iodoacetamide moiety can react with thiol groups in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which can be useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Chlorobenzoyl)-5-methylthiophen-2-yl]-2-iodoacetamide
- N-[3-(2-Chlorobenzoyl)-5-propylthiophen-2-yl]-2-iodoacetamide
Uniqueness
N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide is unique due to the specific combination of functional groups and the ethyl substitution on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
50509-01-8 |
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Molecular Formula |
C15H13ClINO2S |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide |
InChI |
InChI=1S/C15H13ClINO2S/c1-2-9-7-11(15(21-9)18-13(19)8-17)14(20)10-5-3-4-6-12(10)16/h3-7H,2,8H2,1H3,(H,18,19) |
InChI Key |
HAFBMEZRTVCNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CI)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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